Superior Potency: PFI-653 Exhibits 80-Fold Higher Affinity for Recombinant Vanin-1 Compared to RR6
PFI-653 demonstrates a significantly lower IC₅₀ value for recombinant human vanin-1 compared to the alternative inhibitor RR6, indicating higher binding affinity and greater potency in enzymatic assays [1]. This difference translates to requiring lower compound concentrations to achieve the same level of target inhibition, which can be crucial for minimizing off-target effects in cellular assays [1].
| Evidence Dimension | Inhibition of recombinant human vanin-1 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ = 6.85 nM |
| Comparator Or Baseline | RR6: IC₅₀ = 540 nM |
| Quantified Difference | PFI-653 is ~79-fold more potent (540 nM / 6.85 nM ≈ 78.8) |
| Conditions | In vitro enzymatic assay; recombinant human vanin-1 |
Why This Matters
This substantial potency advantage allows for lower working concentrations, reducing the risk of non-specific cytotoxicity or off-target pharmacology, which is essential for reliable target validation.
- [1] Casimiro-Garcia, A., Allais, C., Brennan, A., et al. Discovery of a series of pyrimidine carboxamides as inhibitors of vanin-1. J. Med. Chem. 2022, 65, 757-773. PMID: 34967602. View Source
